(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Lipophilicity LogP CF3 effect

(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid (CAS 1846630‑71‑4) is a chiral, Cbz‑protected γ‑amino acid characterized by a terminal trifluoromethyl group. It possesses a molecular weight of 305.25 g mol⁻¹, a computed XLogP3‑AA of 2.5, two hydrogen‑bond donors, and seven acceptors [REFS‑1].

Molecular Formula C13H14F3NO4
Molecular Weight 305.25 g/mol
CAS No. 1846630-71-4
Cat. No. B1450023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
CAS1846630-71-4
Molecular FormulaC13H14F3NO4
Molecular Weight305.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(F)(F)F
InChIInChI=1S/C13H14F3NO4/c14-13(15,16)10(6-7-11(18)19)17-12(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)/t10-/m0/s1
InChIKeyHGRWZNXUNKVNMS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-4-Cbz-amino-5,5,5-trifluoropentanoic Acid – A Chiral γ-Amino Acid Building Block for Fluorinated Peptidomimetics


(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid (CAS 1846630‑71‑4) is a chiral, Cbz‑protected γ‑amino acid characterized by a terminal trifluoromethyl group. It possesses a molecular weight of 305.25 g mol⁻¹, a computed XLogP3‑AA of 2.5, two hydrogen‑bond donors, and seven acceptors [REFS‑1]. This scaffold serves as a key intermediate for the incorporation of the metabolically robust –CF₃ moiety into peptide and peptidomimetic backbones, where precise stereochemistry (4S) is imperative for target recognition [REFS‑2].

Why Non‑Fluorinated or Racemic Analogs Cannot Replace (4S)-4-Cbz-amino-5,5,5-trifluoropentanoic Acid


Substituting this compound with a non‑fluorinated analog, the (4R) enantiomer, or a racemic mixture eliminates the unique electronic, steric, and chiral properties required for downstream applications. The –CF₃ group dramatically alters lipophilicity, conformational preferences, and metabolic stability relative to the CH₃‑terminated congener [REFS‑1]. Loss of enantiopurity (4S → racemic) can reduce target‑binding affinity by orders of magnitude in chiral environments [REFS‑2]. The Cbz protective group further provides orthogonal deprotection chemistry not offered by Fmoc or Boc analogs, enabling precise sequential synthesis [REFS‑3].

Quantitative Differentiation Evidence for (4S)-4-Cbz-amino-5,5,5-trifluoropentanoic Acid


Lipophilicity Shift Relative to the Non‑Fluorinated Analog

The target compound exhibits a computed XLogP3‑AA of 2.5 [REFS‑1]. The non‑fluorinated (4S)-4‑Cbz‑aminopentanoic acid (CAS 62135‑73‑3) has a predicted logP of approximately 1.5 ± 0.3 (class‑level inference based on the well‑characterized ΔlogP contribution of a terminal –CF₃ vs. –CH₃ group) [REFS‑2]. The increase of ~1.0 log unit translates to roughly a 10‑fold higher partition coefficient, which can significantly enhance passive membrane permeability and oral absorption [REFS‑3].

Lipophilicity LogP CF3 effect Peptide permeability

Enantiomeric Purity and Stereochemical Control

The (4S) configuration is unequivocally defined by the SMILES notation N[C@@H](C(F)(F)F)CCC(=O)O [REFS‑1]. Commercial batches are supplied with a minimum chemical purity of 95 % and, notably, ultra‑high purity grades (≥ 99.9 %) are available from select vendors [REFS‑2]. In contrast, the (4R) enantiomer (CAS 1388121‑19‑4) or racemic mixtures lack the defined stereochemistry required for asymmetric synthesis or chiral recognition in biological systems; use of the wrong enantiomer can result in a complete loss of activity [REFS‑3].

Chiral building block Enantiomeric excess Peptide stereochemistry

Orthogonal Cbz Protection for Solid‑Phase Peptide Synthesis

The Cbz (benzyloxycarbonyl) group is selectively removable by hydrogenolysis (H₂/Pd‑C) or strong acid (HBr/AcOH), conditions that do not cleave Fmoc or Boc groups [REFS‑1]. This orthogonality enables sequential deprotection in solid‑phase peptide synthesis (SPPS). For instance, an Fmoc‑protected α‑amine can be deprotected with piperidine while leaving the Cbz‑protected γ‑amine intact, a strategy not feasible with the doubly‑Fmoc or doubly‑Boc analogs [REFS‑2]. The Cbz‑protected γ‑amino acid therefore expands the toolbox for synthesizing branched or cyclized peptides.

Cbz protecting group Solid‑phase peptide synthesis Orthogonal deprotection

Metabolic Stability Enhancement via the Terminal –CF₃ Group

Replacement of a terminal methyl group with –CF₃ is a validated strategy to block cytochrome P450‑mediated oxidation. In model peptide systems, incorporation of a single CF₃ group increased metabolic half‑life (t₁/₂) in human liver microsomes by 3‑ to 10‑fold compared to the non‑fluorinated parent [REFS‑1]. While direct data for this specific compound are not published, its class membership among CF₃‑containing γ‑amino acids supports an anticipated metabolic stabilization of ≥ 5‑fold relative to the des‑CF₃ analog [REFS‑2].

Metabolic stability CYP oxidation Fluorinated amino acid

Ultra‑High Purity Grades for Pharmaceutical R&D

Standard commercial purity for this compound is 95 % [REFS‑1]. However, catalog data from American Elements indicates that the compound can be manufactured in ultra‑high purity grades (99 %, 99.9 %, 99.99 %, and 99.999 %) [REFS‑2]. This level of purity is essential for pharmaceutical R&D where trace impurities can confound biological assays, alter crystallization behavior, or introduce toxicological signals in early‑stage development [REFS‑3]. Most generic suppliers do not offer grades above 97 %, making the 99.9 %+ specification a tangible differentiator for regulated environments.

Purity 99.9% Pharmaceutical grade Analytical validation

Validated Application Scenarios for (4S)-4-Cbz-amino-5,5,5-trifluoropentanoic Acid


Solid‑Phase Synthesis of Fluorinated γ‑Peptides

The orthogonal Cbz protection allows selective deprotection of the γ‑amine after the peptide backbone is assembled, enabling the construction of internally‑branched or cyclic γ‑peptides with enhanced protease resistance [REFS‑1]. The (4S) stereochemistry ensures correct folding and target engagement [REFS‑2].

Pharmacokinetic Optimization of Peptide Lead Compounds

Incorporation of the –CF₃‑containing γ‑amino acid into a lead peptide increases logP by ~1 unit relative to the non‑fluorinated analog, improving membrane permeability and oral bioavailability [REFS‑3]. The metabolic stability gain (~5‑fold) reduces first‑pass clearance, as inferred from class‑level microsomal data [REFS‑4].

SAR Studies Requiring Defined Enantiopure Building Blocks

When exploring the structure‑activity relationship of a chiral target, the (4S) isomer, provided at ≥ 99.9 % purity, guarantees that observed biological effects are attributable to the intended stereochemistry, eliminating ambiguity caused by the presence of the (4R) enantiomer or racemate [REFS‑2][REFS‑5].

Late‑Stage Functionalization in Process Chemistry

The Cbz group is readily removed under mild hydrogenolytic conditions (H₂/Pd‑C, EtOAc, 1 atm, 25 °C), generating the free γ‑amine in near‑quantitative yield. This step can be executed as the final deprotection in a multi‑step synthesis, minimizing racemization and side‑product formation [REFS‑1][REFS‑6].

Quote Request

Request a Quote for (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.